molecular formula C17H14ClN3O2S B4086400 Macro-Prep50Q (9CI)

Macro-Prep50Q (9CI)

Cat. No.: B4086400
M. Wt: 359.8 g/mol
InChI Key: DPSUVSNFAADCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macro-Prep50Q (9CI) is a specialized chemical compound used primarily in ion exchange chromatography. It is known for its high resolution and capacity for preparative separations. The compound consists of rigid methacrylate beads that exhibit minimal shrinkage and swelling, making it suitable for both low- and medium-pressure chromatography applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Macro-Prep50Q (9CI) involves the polymerization of methacrylate monomers to form rigid beads. These beads are then functionalized with quaternary amine groups to create a strong anion exchange medium. The polymerization process typically occurs under controlled conditions to ensure uniform bead size and porosity .

Industrial Production Methods: In industrial settings, the production of Macro-Prep50Q (9CI) is carried out in large-scale reactors. The process involves the polymerization of methacrylate monomers followed by functionalization with quaternary amine groups. The beads are then washed, dried, and packaged under stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions: Macro-Prep50Q (9CI) primarily undergoes ion exchange reactions. These reactions involve the exchange of ions between the functional groups on the beads and the ions in the solution being processed. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the conditions and reagents used .

Common Reagents and Conditions: Common reagents used in ion exchange reactions with Macro-Prep50Q (9CI) include sodium chloride, potassium chloride, and various buffer solutions. The reactions typically occur under controlled pH and temperature conditions to optimize the exchange process .

Major Products Formed: The major products formed from ion exchange reactions involving Macro-Prep50Q (9CI) are purified biomolecules, such as proteins and peptides. These products are often used in various downstream applications, including research and industrial processes .

Scientific Research Applications

Macro-Prep50Q (9CI) is widely used in scientific research for its ability to purify acidic and neutral proteins and peptides. It is employed in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used for the separation and purification of complex mixtures. In biology and medicine, it is utilized for the purification of biomolecules for research and therapeutic purposes. In industry, it is used in large-scale purification processes to produce high-purity products .

Mechanism of Action

The mechanism of action of Macro-Prep50Q (9CI) involves the interaction of its quaternary amine functional groups with the ions in the solution being processed. These interactions facilitate the exchange of ions, leading to the separation and purification of target molecules. The molecular targets include various ions and biomolecules, and the pathways involved are primarily ion exchange pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Macro-Prep50Q (9CI) include other ion exchange media, such as Macro-Prep High Q, Macro-Prep DEAE, and Macro-Prep High S. These compounds also contain functional groups that facilitate ion exchange reactions .

Uniqueness: What sets Macro-Prep50Q (9CI) apart from other similar compounds is its high capacity and resolution for preparative separations. The rigid methacrylate beads provide exceptional stability and performance under various conditions, making it a preferred choice for many applications .

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-13-8-4-5-9-14(13)19-15(22)11-24-17-21-20-16(23-17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSUVSNFAADCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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